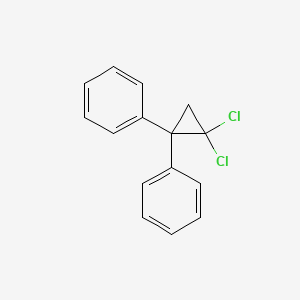
1,1'-(2,2-Dichlorocyclopropane-1,1-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diphenyl-1,1-dichlorocyclopropane is an organic compound characterized by a cyclopropane ring substituted with two phenyl groups and two chlorine atoms. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenyl-1,1-dichlorocyclopropane typically involves the dichlorocarbenation of diphenylcyclopropane. This reaction is carried out using chloroform and a strong base such as potassium hydroxide, which generates dichlorocarbene in situ. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods: While specific industrial production methods for 2,2-Diphenyl-1,1-dichlorocyclopropane are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates involved.
Chemical Reactions Analysis
Types of Reactions: 2,2-Diphenyl-1,1-dichlorocyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 2,2-diphenylcyclopropane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidative conditions can lead to the formation of cyclopropane derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or acetonitrile, and mild heating.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Formation of substituted cyclopropanes.
Reduction: Formation of 2,2-diphenylcyclopropane.
Oxidation: Formation of cyclopropane derivatives with various functional groups.
Scientific Research Applications
2,2-Diphenyl-1,1-dichlorocyclopropane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including cytotoxic and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-1,1-dichlorocyclopropane involves its reactivity towards nucleophiles and electrophiles. The presence of the phenyl groups and chlorine atoms influences its electronic properties, making it a versatile intermediate in various chemical reactions. The compound can form reactive intermediates such as carbenes, which further participate in cycloaddition and rearrangement reactions .
Comparison with Similar Compounds
1,1-Dichlorocyclopropane: Lacks the phenyl groups, resulting in different reactivity and applications.
2,2-Diphenylcyclopropane: Similar structure but without the chlorine atoms, leading to different chemical behavior.
1,2-Dichlorocyclopropane: Different substitution pattern, affecting its stereochemistry and reactivity.
Uniqueness: 2,2-Diphenyl-1,1-dichlorocyclopropane is unique due to the combination of phenyl groups and chlorine atoms on the cyclopropane ring. This unique substitution pattern imparts distinct electronic and steric properties, making it a valuable compound in synthetic organic chemistry.
Properties
CAS No. |
3141-42-2 |
|---|---|
Molecular Formula |
C15H12Cl2 |
Molecular Weight |
263.2 g/mol |
IUPAC Name |
(2,2-dichloro-1-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C15H12Cl2/c16-15(17)11-14(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
ACRGFWLMXXOWJE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


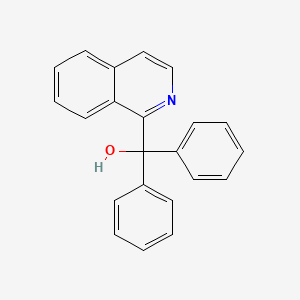

![[(5-Nitrothiophen-2-yl)methylideneamino]urea](/img/structure/B14736354.png)

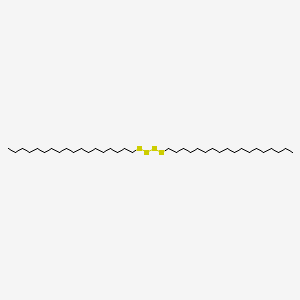
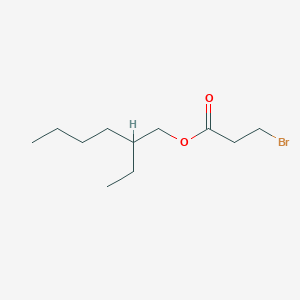
![Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate](/img/structure/B14736374.png)
![2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate](/img/structure/B14736381.png)
![Diethyl [2-(dodecyloxy)ethyl]phosphonate](/img/structure/B14736390.png)

![N-[(4-{2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazinecarbonyl}phenyl)methyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14736401.png)
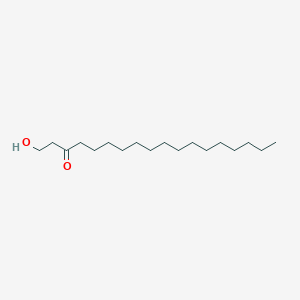
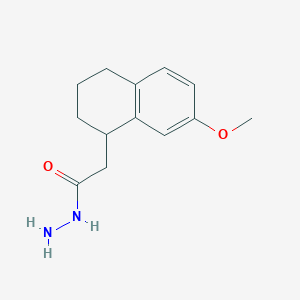
![3-chloro-4-[[2-chloro-4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14736405.png)
